N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
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Description
“N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a synthetic derivative of cinnamic acid. Cinnamic acid is a plant metabolite with antimicrobial, anticancer, and antioxidant properties . Its synthetic derivatives are often more effective in vitro than parent compounds due to stronger biological activities .
Synthesis Analysis
The synthesis of such compounds involves the use of two pharmacophore groups: a cinnamic acid moiety and benzenesulfonamide . In a similar study, a highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines was developed . The reaction parameters and broad substrate range of the new method were studied .Scientific Research Applications
Anticancer Potential
Cinnamic acid derivatives, including structures similar to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, have been extensively explored for their anticancer properties. The 3-phenyl acrylic acid functionality in these compounds allows for various chemical modifications, offering a broad spectrum of biological activities. Research has shown that cinnamic acid derivatives act as traditional and synthetic antitumor agents. Over the past two decades, there has been a significant interest in these compounds due to their antitumor efficacy, indicating the potential of this compound and similar molecules in cancer research and therapy (De, Baltas, & Bedos-Belval, 2011).
Antioxidant Activity
Antioxidants play a crucial role in protecting the body from oxidative stress, which can lead to various diseases. A comprehensive review of methods used to determine antioxidant activity highlights the importance of these compounds in food engineering, medicine, and pharmacy. Although this compound specifically is not mentioned, the study of antioxidants, including potentially related compounds, remains a major interest in scientific research. This highlights the potential application of this compound in areas related to antioxidant activity, which could be beneficial in preventing or managing oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Therapeutic Worth of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, which are structurally related to this compound, have demonstrated a wide range of bioactivities. These activities include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral effects, among others. The 1,3,4-oxadiazole ring is known for its effective binding with different enzymes and receptors through various weak interactions, highlighting the significant potential of these compounds in the development of new therapeutic agents for treating a multitude of diseases (Verma et al., 2019).
Properties
IUPAC Name |
(E)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26(23,24)15-9-5-8-14(12-15)17-20-21-18(25-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUDPIZOVZZWNK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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